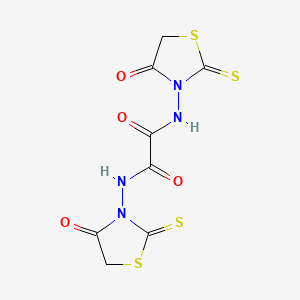

N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide is a complex organic compound characterized by its unique thiazolidine and oxalamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide typically involves the reaction of oxalyl chloride with 4-oxo-2-thioxothiazolidine derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxalamide linkage .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thioxothiazolidine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to inhibit tumor growth and angiogenesis.

Mechanism of Action

The mechanism of action of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects, such as reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Thiazolidine derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.

Oxalamide derivatives: Compounds with oxalamide linkages also show comparable properties in terms of stability and reactivity.

Uniqueness

N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide is unique due to the combination of thiazolidine and oxalamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has a molecular formula of C8H6N4O4S4 and a molecular weight of 306.43 g/mol. Its structure features two thiazolidinone rings linked by an oxalamide moiety, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H6N4O4S4 |

| Molecular Weight | 306.43 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 276 °C |

| Purity (HPLC) | ≥ 98.0% |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in tumor growth and progression.

A study highlighted that the compound demonstrated a higher binding affinity for COX-1 and COX-2 compared to traditional inhibitors like celecoxib, suggesting its potential as a more effective therapeutic agent against cancer .

Anti-inflammatory Activity

The compound also shows promising anti-inflammatory effects. It has been observed to reduce the expression of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions. The ability to modulate COX expression further supports its role in managing inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with COX enzymes. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This dual action—anticancer and anti-inflammatory—positions it as a potential candidate for multi-targeted therapy.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. This effect was associated with apoptosis induction and cell cycle arrest.

- Colon Cancer Models : Animal models treated with the compound showed significant tumor size reduction compared to control groups, indicating its potential for therapeutic use in colorectal cancer.

- Inflammatory Disease Models : In models of rheumatoid arthritis, administration of this compound led to decreased joint swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Properties

IUPAC Name |

N,N'-bis(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4S4/c13-3-1-19-7(17)11(3)9-5(15)6(16)10-12-4(14)2-20-8(12)18/h1-2H2,(H,9,15)(H,10,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIURYLYWPUZPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)C(=O)NN2C(=O)CSC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.